molecular formula C31H30ClN5S B11055583 N-benzyl-1-{[(4-chlorophenyl)amino]methyl}-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

N-benzyl-1-{[(4-chlorophenyl)amino]methyl}-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11055583
M. Wt: 540.1 g/mol
InChI Key: OCFTWDFDFHGQHU-UHFFFAOYSA-N
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Description

N-benzyl-1-{[(4-chlorophenyl)amino]methyl}-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique triazacyclopenta[cd]azulene core, which is known for its stability and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-{[(4-chlorophenyl)amino]methyl}-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multiple steps:

    Formation of the Triazacyclopenta[cd]azulene Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl and Chlorophenyl Groups: These groups are usually introduced via nucleophilic substitution reactions, where the triazacyclopenta[cd]azulene core reacts with benzyl halides and chlorophenyl amines.

    Final Functionalization: The carbothioamide group is introduced in the final step, typically through the reaction of the intermediate compound with thiocarbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methylphenyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce various amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities. Research into its biological effects could lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound might be explored for their potential as drug candidates. Their ability to interact with specific biological targets could make them useful in treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism by which N-benzyl-1-{[(4-chlorophenyl)amino]methyl}-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form stable interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
  • N-benzyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxamide
  • N-benzyl-4-(4-chlorophenyl)-1H-indole-3-carboxamide

Uniqueness

Compared to these similar compounds, N-benzyl-1-{[(4-chlorophenyl)amino]methyl}-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide stands out due to its unique triazacyclopenta[cd]azulene core. This core provides enhanced stability and reactivity, making the compound particularly valuable for various applications in research and industry.

This detailed overview highlights the potential and versatility of this compound in multiple fields

Properties

Molecular Formula

C31H30ClN5S

Molecular Weight

540.1 g/mol

IUPAC Name

N-benzyl-2-[(4-chloroanilino)methyl]-6-(4-methylphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H30ClN5S/c1-21-10-12-23(13-11-21)28-26-9-5-6-18-36-27(20-33-25-16-14-24(32)15-17-25)35-37(31(26)36)29(28)30(38)34-19-22-7-3-2-4-8-22/h2-4,7-8,10-17,33H,5-6,9,18-20H2,1H3,(H,34,38)

InChI Key

OCFTWDFDFHGQHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C4=C2CCCCN4C(=N3)CNC5=CC=C(C=C5)Cl)C(=S)NCC6=CC=CC=C6

Origin of Product

United States

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